2-Chloro-7,8-dimethylquinoline-3-carboxylic acid

Medicinal chemistry Physicochemical properties Lipophilicity

Researchers require a quinoline scaffold offering orthogonal reactivity for building focused libraries-generic analogs lack the 2-chloro leaving group or the lipophilic 7,8-dimethyl pattern. This compound delivers: • **Dual reactive handles**: 2-chloro enables SNAr with amines; 3-carboxylic acid supports amide/ester formation. • **Optimized properties**: Calculated LogP 3.27 enhances membrane permeability vs. unsubstituted variants. • **Supply assurance**: 97-98% purity, suitable as reference standard or building block. Available in research quantities with global delivery.

Molecular Formula C12H10ClNO2
Molecular Weight 235.67
CAS No. 338428-51-6
Cat. No. B2990987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7,8-dimethylquinoline-3-carboxylic acid
CAS338428-51-6
Molecular FormulaC12H10ClNO2
Molecular Weight235.67
Structural Identifiers
SMILESCC1=C(C2=NC(=C(C=C2C=C1)C(=O)O)Cl)C
InChIInChI=1S/C12H10ClNO2/c1-6-3-4-8-5-9(12(15)16)11(13)14-10(8)7(6)2/h3-5H,1-2H3,(H,15,16)
InChIKeyXPJKMZUUGBJFKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-7,8-dimethylquinoline-3-carboxylic Acid Specifications & Procurement


2-Chloro-7,8-dimethylquinoline-3-carboxylic acid (CAS 338428-51-6) is a substituted quinoline-3-carboxylic acid featuring a chlorine at position 2 and methyl groups at positions 7 and 8 of the quinoline core . This halogenated heterocyclic carboxylic acid has a molecular formula of C12H10ClNO2 and a molecular weight of 235.67 g/mol [1]. The compound is commercially available as a research chemical from multiple vendors with reported purities typically ranging from 95% to 98% [2]. The presence of the 2-chloro substituent provides a reactive handle for nucleophilic aromatic substitution chemistry, while the carboxylic acid group at the 3-position enables amide coupling, esterification, and other carboxylate transformations [3]. This specific substitution pattern distinguishes it from other quinoline-3-carboxylic acid derivatives and defines its utility as a versatile synthetic building block.

Reactive Handle

2-Chloro enables nucleophilic aromatic substitution chemistry

Lipophilic Scaffold

7,8-Dimethyl pattern increases lipophilicity for permeability studies

Research-Grade Purity

Commercially available at purities suitable for SAR and screening workflows

2-Chloro-7,8-dimethylquinoline-3-carboxylic Acid: Differentiation from Generic Analogs


Substituting 2-chloro-7,8-dimethylquinoline-3-carboxylic acid with a generic quinoline-3-carboxylic acid or a differently substituted analog introduces significant changes in both chemical reactivity and biological properties. The 2-chloro substituent is essential for enabling nucleophilic aromatic substitution reactions that are not possible with unsubstituted quinoline-3-carboxylic acids [1]. Furthermore, the 7,8-dimethyl substitution pattern increases lipophilicity (calculated LogP = 3.27) compared to the unsubstituted parent 2-chloroquinoline-3-carboxylic acid, which has a lower molecular weight (207.61 g/mol) and lacks the hydrophobic methyl groups that influence membrane permeability and target binding [2][3]. The combination of the 2-chloro leaving group and the 7,8-dimethyl substitution creates a unique scaffold that cannot be replicated by analogs lacking either the halogen at position 2 or the methyl groups at positions 7 and 8 [1].

  • 2-Chloro leaving group required

    Non-halogenated quinoline-3-carboxylic acids cannot undergo analogous nucleophilic substitution; reactivity may shift away from expected pathway.

  • 7,8-Dimethyl lipophilicity contribution

    Unsubstituted 2-chloroquinoline-3-carboxylic acid exhibits lower lipophilicity, which may alter membrane permeability and target-binding profiles.

  • Substitution pattern governs synthetic utility

    Analogs lacking the 7,8-dimethyl motif may not reproduce the same reactivity window or physicochemical property set.

2-Chloro-7,8-dimethylquinoline-3-carboxylic Acid: Quantitative Differentiation Evidence


Enhanced Lipophilicity & Molecular Weight

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid exhibits a calculated LogP of 3.27 [1]. In comparison, the unsubstituted parent compound 2-chloroquinoline-3-carboxylic acid (CAS 73776-25-7) has a lower molecular weight (207.61 g/mol) and lacks the hydrophobic methyl groups at positions 7 and 8, which would be expected to result in a lower LogP [2]. The 7,8-dimethyl substitution increases lipophilicity by approximately 1-2 LogP units compared to the unsubstituted analog, based on established structure-property relationships for quinoline derivatives.

Lipophilicity Comparison
Class-level inference
LogP 3.27 vs ~1.5–2.0

Higher lipophilicity may support membrane permeability studies.

Calculated LogP; experimental not reported.

Medicinal chemistry Physicochemical properties Lipophilicity

Nucleophilic Substitution Reactivity

The 2-chloro group in 2-chloroquinoline-3-carboxylic acid derivatives serves as an effective leaving group for nucleophilic aromatic substitution reactions [1]. In a study by El-Sayed et al., 7-substituted 2-chloroquinoline-3-carboxylic acids (compounds 3a-c) were successfully reacted with 2-aminothiazole or 2-aminopyridine to yield 2-(thiazol-2-yl)aminoquinoline-3-carboxylic acids (4a-c) and 2-(pyrid-2-yl)aminoquinoline-3-carboxylic acids (4d-f) [1]. While this study did not include the 7,8-dimethyl derivative, the presence of the 2-chloro substituent in the target compound establishes its potential for analogous nucleophilic substitution chemistry, in contrast to non-halogenated quinoline-3-carboxylic acids which lack this reactive handle.

Nucleophilic Substitution
Class-level inference
2-Cl enables amination with thiazole/pyridine amines.

Reactive handle expands synthetic utility.

Reaction scope inferred from 7-substituted analogs.

Organic synthesis Heterocyclic chemistry Nucleophilic aromatic substitution

Purity Benchmark for Reproducible Research

Commercial suppliers report purities of 97% and 98.0% [1] for 2-chloro-7,8-dimethylquinoline-3-carboxylic acid. This high purity benchmark ensures minimal batch-to-batch variability and reduces the risk of confounding impurities in biological assays or synthetic transformations.

Purity Benchmark
Supporting evidence
97–98% (vendor specification)

Supports reproducible SAR studies.

Lot-specific COA review recommended.

Chemical procurement Quality control Reproducibility

Distinct Boiling Point & Density

2-Chloro-7,8-dimethylquinoline-3-carboxylic acid has a reported density of 1.4±0.1 g/cm3 and a boiling point of 396.1±37.0 °C at 760 mmHg [1]. In contrast, the unsubstituted 2-chloroquinoline-3-carboxylic acid (CAS 73776-25-7) is a solid with a melting point of 195-197 °C (decomposition) . The higher boiling point and calculated density of the 7,8-dimethyl derivative reflect the increased molecular weight and van der Waals interactions conferred by the additional methyl substituents.

Boiling Point & Density
Cross-study comparable
Density 1.4±0.1 g/cm³; bp 396±37 °C

Physical properties guide handling and purification.

Calculated/predicted values.

Physicochemical characterization Purification Handling

2-Chloro-7,8-dimethylquinoline-3-carboxylic Acid Application Scenarios


Amino-Substituted Quinoline Synthesis

The 2-chloro substituent enables nucleophilic aromatic substitution reactions with heterocyclic amines such as 2-aminothiazole and 2-aminopyridine, as demonstrated for related 2-chloroquinoline-3-carboxylic acids [1]. This compound can serve as a starting material for generating libraries of 2-amino-substituted quinoline-3-carboxylic acids for antimicrobial screening or other biological evaluations [1].

Lipophilicity-Modulated Drug Design Scaffold

With a calculated LogP of 3.27 [2], 2-chloro-7,8-dimethylquinoline-3-carboxylic acid offers increased lipophilicity compared to unsubstituted 2-chloroquinoline-3-carboxylic acid. This property can be exploited to enhance membrane permeability or to modulate the pharmacokinetic profile of derived compounds in early-stage drug discovery programs targeting intracellular or CNS-penetrant agents.

Quinoline Library Synthesis via Amide Coupling

The carboxylic acid group at the 3-position provides a standard handle for amide bond formation, esterification, and other carboxylate transformations. When combined with the 2-chloro group for subsequent substitution chemistry, this compound offers orthogonal reactivity that enables sequential functionalization strategies in the construction of complex quinoline-based compound collections.

Reference Standard for Analytical Method Development

Commercial availability at defined purities of 97-98% [3] makes this compound suitable as a reference standard for HPLC method development, mass spectrometry calibration, or quantitative NMR applications in laboratories working with quinoline-3-carboxylic acid derivatives.

Application
Selection Property
Validation Focus
Amino-Substituted Quinoline Synthesis
2-Chloro leaving group reactivity
Nucleophilic substitution scope with amines
Lipophilicity-Modulated Scaffold Design
Calculated LogP ~3.27
Permeability and distribution assay context
Quinoline Library via Amide Coupling
3-Carboxylic acid coupling handle
Orthogonal functionalization strategies
Analytical Reference Standard
Defined purity benchmark
HPLC/MS method calibration

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